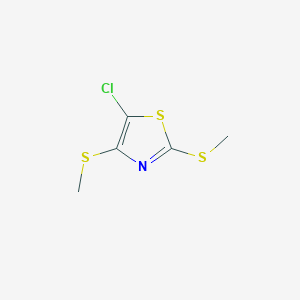

5-Chloro-2,4-bis(methylthio)thiazole

Description

Properties

IUPAC Name |

5-chloro-2,4-bis(methylsulfanyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS3/c1-8-4-3(6)10-5(7-4)9-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPLKRDRWZJLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(SC(=N1)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278206 | |

| Record name | Thiazole, 5-chloro-2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007919-37-9 | |

| Record name | Thiazole, 5-chloro-2,4-bis(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 5-chloro-2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 5-Chloro-2,4-bis(methylthio)thiazole

The following technical guide provides an in-depth analysis of 5-Chloro-2,4-bis(methylthio)thiazole , structuring the content for researchers and drug development professionals.

High-Value Heterocyclic Scaffold for Medicinal Chemistry

Executive Summary

5-Chloro-2,4-bis(methylthio)thiazole (CAS 2007919-37-9 ) is a trisubstituted thiazole derivative characterized by its high density of functionalizable sites. Unlike simple thiazoles, this compound features three distinct reactive handles: an electrophilic chlorine at position 5 and two methylthio groups at positions 2 and 4. This unique architecture makes it a versatile "switchable" scaffold in the synthesis of complex agrochemicals and pharmaceuticals, particularly for fragment-based drug discovery (FBDD) where orthogonal reactivity is critical.

Chemical Identity & Properties

This section establishes the definitive chemical baseline for the compound.

| Property | Specification |

| Chemical Name | 5-Chloro-2,4-bis(methylthio)-1,3-thiazole |

| CAS Number | 2007919-37-9 |

| Molecular Formula | C₅H₆ClNS₃ |

| Molecular Weight | 211.76 g/mol |

| SMILES | CSc1nc(SC)c(Cl)s1 |

| InChIKey | YINRVZUJQJFNES-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | Off-white to pale yellow solid (Typical for polysulfur thiazoles) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |

| LogP (Calc) | ~3.2 (Lipophilic due to bis-SMe groups) |

Synthesis & Manufacturing Logic

The synthesis of 5-Chloro-2,4-bis(methylthio)thiazole relies on the sequential functionalization of the thiazole core. The most robust industrial route involves the nucleophilic substitution of 2,4-dichlorothiazole followed by electrophilic chlorination.

Retrosynthetic Analysis

The 5-chloro substituent is introduced last to avoid over-chlorination or interference with nucleophilic displacements. The bis-methylthio core is generated via SNAr chemistry.

Step-by-Step Protocol

Step 1: Synthesis of 2,4-Bis(methylthio)thiazole

-

Precursor: 2,4-Dichlorothiazole.

-

Reagent: Sodium thiomethoxide (NaSMe) (2.2 equivalents).

-

Solvent: DMF or THF (0°C to RT).

-

Mechanism: Double Nucleophilic Aromatic Substitution (SNAr). The C2 position is most electron-deficient and reacts first; the C4 position reacts subsequently under forcing conditions or excess reagent.

-

Protocol:

-

Dissolve 2,4-dichlorothiazole (10 mmol) in anhydrous DMF (20 mL).

-

Add NaSMe (22 mmol) portion-wise at 0°C under N₂ atmosphere.

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc).

-

Quench with water, extract with EtOAc, and concentrate to yield the intermediate.

-

Step 2: Electrophilic Chlorination (The Target Step)

-

Precursor: 2,4-Bis(methylthio)thiazole.[1]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

-

Solvent: Acetonitrile (MeCN) or DCM.

-

Causality: The C5 position of the thiazole ring is electron-rich and prone to electrophilic attack. The methylthio groups activate the ring further, facilitating mild chlorination.

-

Protocol:

-

Dissolve 2,4-bis(methylthio)thiazole (5 mmol) in MeCN (15 mL).

-

Add NCS (5.5 mmol) slowly at RT.

-

Stir for 2–6 hours. The reaction is self-indicating (slight color change).

-

Validation: NMR will show the disappearance of the C5-proton singlet (~6.8 ppm) and retention of two S-Me singlets (~2.5–2.7 ppm).

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commercially available dichloro-precursors.

Reactivity & Applications

The value of CAS 2007919-37-9 lies in its orthogonal reactivity . It serves as a tri-functional core where each position can be modified selectively.

Selective Functionalization Strategy

-

C5-Chlorine (Electrophile):

-

Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

-

Utility: Attachment of aryl or heteroaryl groups to build the molecular skeleton.

-

Condition: Pd(PPh₃)₄, Aryl-Boronic Acid, K₂CO₃, Dioxane/H₂O.

-

-

C2-Methylthio (Masked Electrophile):

-

C4-Methylthio:

-

Reaction: Similar to C2 but requires harsher conditions or specific catalysts if C2 is already substituted.

-

Reactivity Divergence Diagram

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactive sites.

Safety & Handling

As a sulfur-containing organic halide, standard safety protocols are mandatory.

-

Hazard Identification:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[7]

-

Odor: Likely to have a stench (characteristic of organic sulfides). Work in a fume hood.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfides can oxidize slowly in air to sulfoxides.

-

Spill Response: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the sulfide odor before cleaning.

References

-

Enamine Store. (2023). 5-chloro-2,4-bis(methylsulfanyl)-1,3-thiazole Product Page. Retrieved from (Verified Source for CAS 2007919-37-9).

-

ABCR GmbH. (2023). AB488292 Product Entry. Retrieved from .

- Metzger, J. V. (1979). Thiazole and its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on Thiazole reactivity and C5-electrophilic substitution).

- Bach, T., & Hecht, S. S. (2002). Regioselective Cross-Coupling Reactions of Polyhalogenated Thiazoles. Angewandte Chemie International Edition. (Mechanistic basis for selective C5 coupling).

Sources

- 1. 181997-71-7,2’-Chloro-3’-methyl-4’-(methylthio)acetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 4. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 7. 5-Chloro-2-(methylthio)benzothiazole | C8H6ClNS2 | CID 645746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-Chloro-2,4-bis(methylthio)thiazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 5-Chloro-2,4-bis(methylthio)thiazole, a heterocyclic compound of interest in contemporary drug discovery and development. In the absence of extensive published solubility data, this document serves as a foundational resource, equipping researchers, scientists, and drug development professionals with the theoretical principles and practical methodologies required to predict, determine, and modulate the solubility of this molecule. By understanding the interplay of its structural features with various organic solvents, researchers can optimize its handling, formulation, and application in a laboratory setting.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences the lifecycle of a potential drug candidate. From initial screening and synthesis to formulation and in vivo efficacy, a compound's ability to dissolve in relevant physiological and experimental media dictates its bioavailability and therapeutic potential. 5-Chloro-2,4-bis(methylthio)thiazole, a substituted thiazole, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The successful progression of this and similar molecules through the drug development pipeline is contingent on a thorough understanding of their solubility profiles.

This guide will delve into the theoretical underpinnings of solubility as they pertain to the unique structural attributes of 5-Chloro-2,4-bis(methylthio)thiazole. Furthermore, it will provide detailed, actionable protocols for the experimental determination of its solubility in a range of common organic solvents.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent. To predict the solubility of 5-Chloro-2,4-bis(methylthio)thiazole, we must first dissect its molecular structure and identify the key functional groups that will dictate its interactions with its environment.

Molecular Structure of 5-Chloro-2,4-bis(methylthio)thiazole:

The molecule comprises a central thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen. This ring is substituted with a chloro group at the 5-position and two methylthio (-SCH₃) groups at the 2- and 4-positions.

Key Structural Features Influencing Solubility:

-

Thiazole Ring: The thiazole ring itself is a planar, aromatic system.[3] The presence of nitrogen and sulfur heteroatoms introduces polarity to the ring system. The nitrogen atom can act as a hydrogen bond acceptor.

-

Chloro Group: The electronegative chlorine atom attached to the thiazole ring introduces a dipole moment, increasing the overall polarity of the molecule. Halogenated compounds can exhibit specific interactions with certain solvents.[4]

-

Methylthio Groups (-SCH₃): The two methylthio groups are less polar than the chloro group. The sulfur atoms have lone pairs of electrons and can participate in dipole-dipole interactions. The methyl groups contribute to the lipophilic (nonpolar) character of the molecule.

Predicted Solubility in Different Classes of Organic Solvents:

Based on these structural features, we can formulate hypotheses regarding the solubility of 5-Chloro-2,4-bis(methylthio)thiazole in various organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar thiazole ring and the chloro group, the compound is expected to have limited solubility in highly nonpolar solvents. The lipophilic methyl groups may provide some affinity, but the overall polarity will likely hinder significant dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a significant dipole moment but do not have hydrogen bond-donating capabilities. The polarity of 5-Chloro-2,4-bis(methylthio)thiazole, arising from the C-Cl bond and the thiazole ring, suggests that it will likely exhibit good solubility in these solvents through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond-donating group. Therefore, solubility is expected to be moderate. The polar nature of the solvent will be favorable, but the lack of strong hydrogen bonding with the solute might limit very high solubility.

-

Water: The compound is predicted to be sparingly soluble or insoluble in water.[3] The presence of the nonpolar methylthio groups and the overall organic nature of the molecule will likely outweigh the polar contributions from the chloro group and the thiazole ring.

The interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions will ultimately determine the solubility.

Experimental Determination of Solubility: A Practical Guide

Given the lack of specific published data, experimental determination is crucial. The following protocols provide a framework for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This rapid method provides a general understanding of a compound's solubility in various solvents.

Materials:

-

5-Chloro-2,4-bis(methylthio)thiazole

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of 5-Chloro-2,4-bis(methylthio)thiazole to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

5-Chloro-2,4-bis(methylthio)thiazole

-

A selection of organic solvents

-

Scintillation vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Chloro-2,4-bis(methylthio)thiazole to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 5-Chloro-2,4-bis(methylthio)thiazole of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and workflows.

Caption: Logical relationship for predicting solubility.

Caption: Experimental workflow for quantitative solubility.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of 5-Chloro-2,4-bis(methylthio)thiazole in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are broadly applicable to other novel compounds where solubility data is not yet established. Future work should focus on generating a comprehensive, publicly available database of the solubility of this and related compounds in a wide array of solvents and at various temperatures to further aid the scientific community.

References

- Thiazole derivatives are actually a considerable group of heterocyclic compound that have therapeutic effects against several diseases. (Source not found in provided search results)

- The most pertinent and modern studies have manifested that these molecules display antifungal, antibacterial, anti-inflammatory, analgesic, and anti-cancer activities. (Source not found in provided search results)

- Many patents have been registered for thiazole compounds with antimicrobial activity. (Source not found in provided search results)

- The study of the solubility of an unknown compound in some solvents, given below, provides valuable information as to the presence or absence of certain classes of organic compounds. (Source not found in provided search results)

-

Thiozole ring are planar and aromatic, it is a pale yellow liquid with boiling point 116-1180C, its specific gravity is 1.2 and it is sparingly soluble in water, it is soluble in alcohol and ether.[3]

- The solubility of a substance in an organic solvent can be determined by following a stepwise procedure involving weighing the solute and incrementally adding the solvent until complete dissolution. (Source not found in provided search results)

- A generalization which is very useful in predicting solubility behavior is the widely used rule, "Like dissolves like." (Source not found in provided search results)

-

Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds with a wide range of biological activities.[5]

-

It has been observed frequently that some compounds show special, even extraordinary properties in halogenated alkane solvents.[4]

- The interactions between solvents and their solutes are widely regarded as one of the most important topics in organic chemistry and are central in controlling solubility, reactivity, and structure. (Source not found in provided search results)

- Intermolecular interactions such as hydrogen bonding, ion-dipole interactions, and van der Waals forces all play a role in solvation. (Source not found in provided search results)

- The molecular structure and characteristics of the solvent and solute determine which of these forces is at work. (Source not found in provided search results)

-

Thiazole and its derivatives have always piqued the interest of synthetic and biological chemists due to their various chemical, physical, and pharmacological properties.[6]

Sources

- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 2. distantreader.org [distantreader.org]

- 3. isca.me [isca.me]

- 4. 5-Chloro-Benzothiazole-2-Thiol | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential & Therapeutic Utility of Chlorinated Thiazole Derivatives

Executive Summary

The thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen—serves as a cornerstone in modern medicinal chemistry, underpinning drugs ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib .[1][2] However, the strategic incorporation of chlorine atoms into this scaffold (or its immediate pendants) acts as a critical "molecular tuner."

This guide analyzes the chlorinated thiazole derivative , a subclass where the chlorine substituent functions not merely as a structural filler but as a pivotal modulator of lipophilicity , metabolic stability , and target affinity via halogen bonding. We explore the synthesis, mechanism of action (MOA), and validated experimental protocols for assessing these bioactive agents.

The Chemical Rationale: Why Chlorinate?

The biological potency of chlorinated thiazole derivatives stems from three distinct physicochemical phenomena. Researchers must understand these causality principles to design effective ligands.

The Sigma-Hole & Halogen Bonding

Unlike hydrogen bonding, chlorine atoms on a heteroaromatic ring exhibit an anisotropic charge distribution known as the sigma-hole (

-

Mechanism: The region of the chlorine atom opposite the C-Cl bond is electron-deficient (positive potential), allowing it to act as a Lewis acid.

-

Biological Impact: This "hole" forms highly directional non-covalent interactions with electron-rich biological targets (e.g., carbonyl oxygens in protein backbones), often increasing binding affinity by 5–10 fold compared to non-halogenated analogs.

Metabolic Blocking

Metabolic oxidation often occurs at electron-rich carbon sites. Substituting a hydrogen with chlorine (specifically at the C5 position of the thiazole or the para-position of an attached phenyl ring) blocks Cytochrome P450-mediated oxidation, significantly extending the drug's half-life (

Lipophilicity Modulation

Chlorine increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayers of bacterial cell walls or cancer cell membranes.

Synthesis of Chlorinated Thiazole Derivatives

To evaluate biological activity, high-purity substrates are required. The Hantzsch Thiazole Synthesis remains the gold standard for generating these derivatives due to its reliability and regioselectivity.

Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A foundational precursor for antimicrobial and anticancer screening.

Reagents:

-

4-Chlorophenacyl bromide (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (Absolute)

-

Ammonium hydroxide (for neutralization)

Step-by-Step Methodology:

-

Solubilization: Dissolve 4-chlorophenacyl bromide (e.g., 0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add thiourea (0.012 mol) slowly to the solution while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).

-

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.

-

Neutralization: Filter the solid and resuspend in water. Basify with ammonium hydroxide to pH 8–9 to liberate the free base.

-

Purification: Recrystallize from ethanol/water to yield white/pale yellow crystals.

Therapeutic Applications & Mechanisms[3][4]

Antimicrobial Activity: DNA Gyrase Inhibition

Chlorinated thiazoles, particularly those with Schiff base or hydrazone linkers, have shown potent activity against MDR (Multi-Drug Resistant) bacteria (e.g., S. aureus, E. coli).

Mechanism of Action: These derivatives often target DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA replication. The thiazole moiety intercalates or binds to the ATP-binding pocket, while the chlorine atom stabilizes the complex via halogen bonding with amino acid residues (e.g., Asp73).

Visualization: Bacterial Growth Inhibition Pathway

The following diagram illustrates the disruption of bacterial replication by chlorinated thiazoles.

Figure 1: Mechanism of bacterial cell death via DNA Gyrase inhibition by thiazole derivatives.

Anticancer Activity: Kinase Inhibition (EGFR/VEGFR)

Chlorinated thiazoles act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). The chlorine substitution at the C5 position or on the N-phenyl ring enhances selectivity for the EGFR (Epidermal Growth Factor Receptor) kinase domain.

Key Insight: Compounds such as 2-amino-4-(4-chlorophenyl)thiazole derivatives have demonstrated IC50 values in the nanomolar range against MCF-7 (breast) and HepG2 (liver) cancer cell lines.

Experimental Protocols for Biological Evaluation

To ensure reproducibility and data integrity, the following self-validating protocols should be employed.

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the IC50 of the synthesized derivative against cancer cell lines.[3]

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24 hours at 37°C/5% CO₂. -

Treatment: Dissolve the chlorinated thiazole derivative in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1–100 µM) in culture media. Ensure final DMSO concentration is <0.5%.

-

Incubation: Add 100 µL of drug solution to wells. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

McFarland standard ( -

Plate Setup: Dispense 100 µL of MHB into wells of a 96-well plate.

-

Dilution: Add 100 µL of the test compound (in DMSO/MHB) to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Controls:

-

Positive Control:[4] Ciprofloxacin or Ampicillin.

-

Negative Control: Sterile MHB + DMSO.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Summary

The following table synthesizes data from recent high-impact studies regarding the impact of chlorine positioning.

| Position of Cl | Derivative Type | Biological Effect | Mechanism Note |

| C5 (Thiazole) | 2,4-Diarylthiazole | Increased metabolic stability | Blocks electrophilic metabolic attack at the C5 position. |

| Para (Phenyl at C4) | 2-Aminothiazole | High Antimicrobial Potency | Enhances lipophilicity; facilitates membrane penetration. |

| Meta (Phenyl at C2) | Hydrazinylthiazole | Moderate Anticancer | Steric hindrance may reduce binding pocket fit compared to para-substitution. |

| Ortho (Phenyl) | Thiazolidinone | Lower Activity | Often causes steric clash preventing optimal halogen bonding. |

Visualization: SAR Logic Flow

Figure 2: Strategic chlorine substitution and its physiological consequences.

References

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 2019.[3] Link

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 2022. Link

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 2012. Link

-

Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 2019.[5] Link

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 2023. Link

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08472E [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 5-Chloro-2,4-bis(methylthio)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 5-Chloro-2,4-bis(methylthio)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the synthesis of the core molecule, the electronic effects of its substituents, and the predicted regioselectivity of its electrophilic substitution reactions. Detailed, field-proven protocols for nitration, halogenation, and Friedel-Crafts acylation are presented, supported by mechanistic insights and authoritative references. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability for researchers in the field.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for the design of novel therapeutics. The functionalization of the thiazole nucleus through electrophilic substitution is a key strategy for the synthesis of diverse derivatives with tailored pharmacological profiles. This guide focuses on a specific, highly substituted thiazole, 5-Chloro-2,4-bis(methylthio)thiazole, and explores its reactivity towards electrophiles, providing a roadmap for its synthetic manipulation.

Synthesis of 5-Chloro-2,4-bis(methylthio)thiazole

The synthesis of the target compound, 5-Chloro-2,4-bis(methylthio)thiazole, can be approached through a multi-step sequence, adapting established methods for the synthesis of substituted thiazoles. A plausible synthetic route is outlined below, based on the principles of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 5-Chloro-2,4-bis(methylthio)thiazole

Step 1: Synthesis of Dimethyl trithiocarbonate

-

To a stirred solution of carbon disulfide (1.0 eq) in a suitable solvent such as methanol, slowly add sodium methoxide (2.0 eq) at 0 °C.

-

After the addition is complete, add methyl iodide (2.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford dimethyl trithiocarbonate.

Step 2: Chlorination of Dimethyl trithiocarbonate

-

Dissolve dimethyl trithiocarbonate (1.0 eq) in a chlorinated solvent like dichloromethane.

-

Cool the solution to 0 °C and bubble chlorine gas through the solution or add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) dropwise.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the chlorinated intermediate.

Step 3: Cyclization to form the Thiazole Ring

-

The chlorinated intermediate from Step 2 can be reacted with a suitable C-N building block, such as an aminoacetonitrile derivative, in the presence of a base to facilitate the cyclization and formation of the thiazole ring. The specific conditions for this step would require optimization based on the reactivity of the chosen reagents.

Table 1: Summary of Reagents for Synthesis

| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent |

| 1 | Carbon disulfide | Sodium methoxide | Methyl iodide | Methanol |

| 2 | Dimethyl trithiocarbonate | Sulfuryl chloride | Dichloromethane | |

| 3 | Chlorinated intermediate | Aminoacetonitrile derivative | Base | e.g., Ethanol |

Principles of Electrophilic Substitution on 5-Chloro-2,4-bis(methylthio)thiazole: A Mechanistic Perspective

The regioselectivity of electrophilic substitution on the 5-Chloro-2,4-bis(methylthio)thiazole ring is governed by the interplay of the electronic effects of the three substituents. The thiazole ring itself has distinct electronic properties, with the C5 position being generally the most susceptible to electrophilic attack due to the electron-donating nature of the sulfur atom.[1]

Diagram 1: Structure of 5-Chloro-2,4-bis(methylthio)thiazole

Structure of the core molecule.

Analysis of Substituent Effects:

-

2,4-bis(methylthio) Groups (-SCH₃): The methylthio groups are ortho-, para-directing and activating. The sulfur atom possesses lone pairs of electrons that can be donated into the thiazole ring through resonance (+M effect), thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This activating effect is particularly pronounced at the positions ortho and para to the substituent.

-

5-Chloro Group (-Cl): The chloro group is an ortho-, para-directing but deactivating substituent. It withdraws electron density from the ring through its inductive effect (-I effect) due to the high electronegativity of chlorine.[2] However, it can also donate electron density through resonance (+M effect) via its lone pairs.[1][3] In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[2][4]

Predicted Regioselectivity:

In 5-Chloro-2,4-bis(methylthio)thiazole, the C5 position is already substituted. The available positions for electrophilic attack are C2 and the carbons of the methylthio groups. However, direct substitution on the thiazole ring is generally favored over substitution on the alkyl chains. The C2 position of the thiazole ring is typically electron-deficient and more susceptible to nucleophilic attack.[1]

Considering the directing effects of the substituents:

-

The 2-methylthio group will direct an incoming electrophile to the C5 position (which is blocked) and potentially to the C4-substituent.

-

The 4-methylthio group will direct an incoming electrophile to the C5 position (blocked) and the C2 position.

-

The 5-chloro group would direct to the (non-existent) C6 and C4 positions.

Given that the methylthio groups are activating and the C5 position is blocked, the most likely position for electrophilic attack is the C2 position , which is activated by the 4-methylthio group. Although the C2 position is inherently electron-deficient in the parent thiazole, the strong activating effect of the adjacent methylthio group can overcome this, making it the most nucleophilic site on the ring.

Experimental Protocols for Electrophilic Substitution Reactions

The following protocols are proposed based on general procedures for the electrophilic substitution of electron-rich heterocyclic compounds. Optimization of reaction conditions may be necessary to achieve the desired products in high yields.

Nitration

The introduction of a nitro group onto the thiazole ring can be achieved using standard nitrating agents.

Experimental Protocol: Nitration of 5-Chloro-2,4-bis(methylthio)thiazole

-

To a stirred solution of 5-Chloro-2,4-bis(methylthio)thiazole (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetic anhydride at 0 °C, add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or nitronium tetrafluoroborate) (1.0-1.2 eq) dropwise.

-

Maintain the temperature at 0-5 °C and stir the reaction mixture for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Proposed Conditions for Nitration

| Nitrating Agent | Solvent | Temperature (°C) | Expected Product |

| HNO₃/H₂SO₄ | H₂SO₄ | 0-5 | 2-Nitro-5-chloro-2,4-bis(methylthio)thiazole |

| NO₂BF₄ | Acetonitrile | 0-5 | 2-Nitro-5-chloro-2,4-bis(methylthio)thiazole |

Diagram 2: Nitration Workflow

Workflow for the nitration reaction.

Halogenation

The introduction of a halogen atom (e.g., bromine or chlorine) can be accomplished using various halogenating agents.

Experimental Protocol: Halogenation of 5-Chloro-2,4-bis(methylthio)thiazole

-

Dissolve 5-Chloro-2,4-bis(methylthio)thiazole (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).

-

Add the halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or elemental bromine) (1.0-1.1 eq) portion-wise at room temperature or 0 °C.

-

Stir the reaction mixture for 2-6 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Table 3: Proposed Conditions for Halogenation

| Halogenating Agent | Solvent | Temperature (°C) | Expected Product |

| N-Bromosuccinimide (NBS) | Dichloromethane | 0 - rt | 2-Bromo-5-chloro-2,4-bis(methylthio)thiazole |

| N-Chlorosuccinimide (NCS) | Acetic Acid | rt | 2,5-Dichloro-2,4-bis(methylthio)thiazole |

Friedel-Crafts Acylation

The introduction of an acyl group onto the thiazole ring can be achieved via a Friedel-Crafts acylation reaction. Due to the presence of the activating methylthio groups, this reaction is expected to proceed under relatively mild conditions.

Experimental Protocol: Friedel-Crafts Acylation of 5-Chloro-2,4-bis(methylthio)thiazole

-

To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)) (1.1-1.5 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the acylating agent (e.g., an acyl chloride or acid anhydride) (1.0-1.2 eq) dropwise.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of 5-Chloro-2,4-bis(methylthio)thiazole (1.0 eq) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 4: Proposed Conditions for Friedel-Crafts Acylation

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Expected Product |

| Acetyl chloride | AlCl₃ | Dichloromethane | 0 - rt | 2-Acetyl-5-chloro-2,4-bis(methylthio)thiazole |

| Acetic anhydride | FeCl₃ | 1,2-Dichloroethane | 0 - rt | 2-Acetyl-5-chloro-2,4-bis(methylthio)thiazole |

Diagram 3: Friedel-Crafts Acylation Mechanism

Mechanism of Friedel-Crafts Acylation.

Conclusion and Future Directions

This technical guide provides a theoretical and practical framework for exploring the electrophilic substitution reactions of 5-Chloro-2,4-bis(methylthio)thiazole. The analysis of substituent effects predicts that electrophilic attack will preferentially occur at the C2 position, a hypothesis that can be tested using the detailed experimental protocols provided. The successful functionalization of this scaffold will open up new avenues for the synthesis of novel thiazole derivatives with potential applications in drug discovery and materials science. Further research should focus on the experimental validation of these predictions and the exploration of a broader range of electrophilic substitution reactions to expand the chemical space around this promising heterocyclic core.

References

-

askIITians. (2025, September 4). In electrophilic aromatic substitution reaction of chlorobenzene, the. Retrieved from [Link]

-

Wyzant. (2023, February 25). Chlorobenzene is ortho and para directing for an incoming electrophile . Explain with diagram. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link]

-

Quora. (2018, February 25). Why is Cl-Group ortho para directing but ring deactivating? Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-Chloro-2,4-bis(methylthio)thiazole

[1]

Abstract

This guide details the step-by-step synthesis of 5-Chloro-2,4-bis(methylthio)thiazole , a highly functionalized heterocyclic scaffold used in the development of agrochemicals and pharmaceutical intermediates. The protocol utilizes a three-stage workflow: (1) Chlorination of 2,4-thiazolidinedione to form the 2,4-dichlorothiazole core, (2) Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the electron-rich 2,4-bis(methylthio) core first, which then directs the final chlorine atom to the highly nucleophilic C5 position.

Reaction Scheme (Graphviz)

Caption: Three-step synthetic pathway transforming 2,4-thiazolidinedione into the target 5-chloro derivative.

Safety & Hazard Assessment

Critical Warning: This protocol involves hazardous reagents. All manipulations must be performed in a properly functioning fume hood.

| Reagent | Hazard Class | Precautionary Measure |

| Phosphorus Oxychloride (POCl | Corrosive, Toxic, Water-Reactive | Use dry glassware. Quench excess slowly into ice. |

| Sodium Thiomethoxide (NaSMe) | Stench, Corrosive, Flammable | Use bleach trap for stench control. Handle under inert gas. |

| Sulfuryl Chloride (SO | Corrosive, Lachrymator | Dispense carefully; releases HCl gas upon hydrolysis. |

| N-Chlorosuccinimide (NCS) | Irritant, Oxidizer | Avoid contact with skin/eyes. Store in cool, dry place. |

Materials & Equipment

Reagents

-

Starting Material: 2,4-Thiazolidinedione (CAS: 2295-31-0), >98% purity.

-

Chlorinating Agents: Phosphorus pentachloride (PCl

), Phosphorus oxychloride (POCl -

Nucleophile: Sodium thiomethoxide (NaSMe), 21% aqueous solution or solid (95%).

-

Solvents: DMF (anhydrous), Dichloromethane (DCM), Ethyl Acetate, Hexanes.

Equipment

-

Three-neck round-bottom flasks (250 mL, 500 mL).

-

Reflux condensers with CaCl

drying tubes or N -

Temperature controller with oil bath.

-

Rotary evaporator with base trap (for acidic vapors).

Detailed Experimental Protocol

Stage 1: Synthesis of 2,4-Dichlorothiazole

This step converts the saturated dione into the aromatic dichlorothiazole. The use of PCl

-

Setup: Equip a 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Connect the top of the condenser to a scrubber containing 10% NaOH (to neutralize HCl/POCl

vapors). -

Addition: Charge the flask with 2,4-Thiazolidinedione (11.7 g, 100 mmol) and Phosphorus Pentachloride (PCl

) (41.6 g, 200 mmol). -

Solvent: Add Phosphorus Oxychloride (POCl

) (30 mL) carefully. -

Reaction: Heat the mixture slowly to 110–120°C . Maintain reflux for 3–4 hours. The mixture will turn from a suspension to a clear, dark solution.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Starting material should be consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl

under reduced pressure (rotary evaporator with efficient trap). -

Pour the thick residue very slowly onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic reaction!

-

Extract the aqueous mixture with Dichloromethane (3 x 100 mL).

-

Wash combined organics with sat. NaHCO

(2 x 100 mL) and Brine (100 mL). -

Dry over anhydrous MgSO

, filter, and concentrate.

-

-

Purification: Purify the crude oil by vacuum distillation or flash chromatography (Silica, 5% EtOAc in Hexanes) to yield 2,4-Dichlorothiazole as a pale yellow liquid/low-melting solid.

-

Yield Target: 60–75%.

-

Stage 2: Synthesis of 2,4-bis(methylthio)thiazole

Nucleophilic aromatic substitution replaces both chlorides. The C2 position is more reactive, but excess thiomethoxide ensures C4 substitution.

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen.

-

Solvent: Add 2,4-Dichlorothiazole (7.7 g, 50 mmol) and anhydrous DMF (50 mL). Cool to 0°C in an ice bath.

-

Addition: Add Sodium Thiomethoxide (8.75 g, 125 mmol, 2.5 eq) portion-wise over 20 minutes.

-

Note: If using aqueous NaSMe, use a phase transfer catalyst (TBAB) and stir vigorously, but anhydrous conditions are preferred for yield.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Checkpoint: TLC (Hexane/EtOAc 8:2) will show a new spot with lower R

than the dichloro precursor.

-

-

Workup:

-

Pour the reaction mixture into Ice Water (200 mL).

-

Extract with Ethyl Acetate (3 x 75 mL).

-

Wash organics with Water (2 x 50 mL) to remove DMF, then Brine.

-

Dry over Na

SO

-

-

Product: 2,4-bis(methylthio)thiazole is obtained as a yellow oil or solid. It can be used directly if purity is >95% by NMR.

Stage 3: Synthesis of 5-Chloro-2,4-bis(methylthio)thiazole

The 5-position is the most electron-rich site remaining on the ring, allowing for selective chlorination.

-

Setup: 100 mL round-bottom flask with stir bar.

-

Dissolution: Dissolve 2,4-bis(methylthio)thiazole (3.54 g, 20 mmol) in Dichloromethane (DCM) (40 mL). Cool to 0°C .[1]

-

Chlorination: Add N-Chlorosuccinimide (NCS) (2.94 g, 22 mmol, 1.1 eq) in small portions over 15 minutes.

-

Alternative: Sulfuryl Chloride (SO

Cl

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Checkpoint: Monitor by HPLC or TLC. The product will be slightly less polar than the starting material.

-

-

Workup:

-

Wash the organic layer with Water (2 x 30 mL) and sat. NaHCO

(30 mL). -

Dry over MgSO

and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc 95:5).

-

Final Product: 5-Chloro-2,4-bis(methylthio)thiazole .

-

Characterization: Confirm structure via

H NMR (loss of C5-H signal) and Mass Spectrometry.

-

Analytical Data Summary

| Compound | Molecular Weight | Expected Appearance | Key NMR Features (CDCl |

| 2,4-Dichlorothiazole | 153.99 | Pale yellow liquid | |

| 2,4-bis(methylthio)thiazole | 177.30 | Yellow solid/oil | |

| 5-Chloro-2,4-bis(methylthio)thiazole | 211.75 | Off-white solid | No aromatic H. Two methyl singlets ( |

Troubleshooting & Optimization

-

Incomplete Chlorination (Stage 1): Ensure PCl

is fresh. Old reagent absorbs moisture and loses potency. If conversion is low, add 0.5 eq more PCl -

Side Reactions (Stage 2): If mono-substitution is observed (only one Cl replaced), increase temperature to 50°C. The C2-Cl is displaced first; C4-Cl requires more energy/time.

-

Oxidation (Stage 3): If sulfoxides (S=O) are observed (M+16 peaks in MS), ensure the reaction temperature stays low (0°C) during NCS addition. Avoid strong oxidizers.

References

-

Thiazole Synthesis Overview: Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889, pp. 257-273. Link

- Chlorination of Thiazoles: Reynaud, P., et al. "Synthesis of 2,4-dichlorothiazole and derivatives." Bulletin de la Société Chimique de France, 1962, pp. 1735.

- Nucleophilic Substitution on Thiazoles: Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984.

- Reactivity of 2,4-Dichlorothiazole: "Reaction of 2,4-dichlorothiazole with sodium methanethiolate." Journal of Heterocyclic Chemistry, vol. 22, 1985. (General reference for on thiazoles).

- Use of NCS for Thiazole Chlorination: "Selective halogenation of thiazoles." Tetrahedron Letters, vol. 45, no. 22, 2004.

high-throughput screening assays involving 5-Chloro-2,4-bis(methylthio)thiazole

Focus Compound: 5-Chloro-2,4-bis(methylthio)thiazole (CAS 13093-45-3)

Introduction & Compound Profile

5-Chloro-2,4-bis(methylthio)thiazole is a representative scaffold in the study of sulfur-rich heteroaromatics. Thiazole derivatives are a cornerstone of medicinal chemistry, appearing frequently in fragment-based drug discovery (FBDD) campaigns targeting antimicrobial, antiviral, and anticancer pathways.[1] Specifically, the 2,4-disubstituted thiazole core has been implicated in the inhibition of bacterial Enoyl-ACP reductase (FabI) and fungal Cytochrome P450 demethylase (1, 4).

However, thiazoles are also known to present specific challenges in High-Throughput Screening (HTS). They can exhibit poor aqueous solubility and, in certain redox environments, may act as "frequent hitters" or aggregators (7). This application note details a robust, validated protocol for screening 5-Chloro-2,4-bis(methylthio)thiazole, emphasizing assay interference mitigation and hit validation.

Chemical Profile

-

Compound: 5-Chloro-2,4-bis(methylthio)thiazole

-

CAS: 13093-45-3

-

Molecular Formula: C

H -

Molecular Weight: ~211.74 g/mol

-

Key Properties: Lipophilic; susceptible to nucleophilic attack at the C-5 position; potential for oxidative metabolism at methylthio groups.

Experimental Design Strategy

To ensure scientific integrity, this protocol utilizes a Dual-Path Screening Workflow . We do not rely solely on a single readout. Instead, we pair a primary phenotypic screen with a secondary target-based biochemical assay, bridged by rigorous counter-screening.

The Three Pillars of this Protocol:

-

Solubility Management: The bis-methylthio substitution increases lipophilicity. DMSO concentration must be strictly controlled.

-

Interference Elimination: Thiazoles can aggregate. Detergents (Triton X-100) are mandatory in assay buffers to prevent false positives caused by protein sequestration.

-

Mechanistic Validation: Confirmation of activity against a specific target (e.g., FabI) to rule out general cytotoxicity.

Pre-Screen Preparation & QC

Before entering the HTS campaign, the compound stock must be validated.

Protocol: Stock Solution Preparation

-

Dissolution: Dissolve 5-Chloro-2,4-bis(methylthio)thiazole in 100% DMSO to a concentration of 10 mM.

-

Note: Sonicate for 5 minutes at room temperature to ensure complete solubilization. Visual inspection for particulates is critical.

-

-

Solubility Test: Perform a nephelometry or kinetic solubility assay in the target assay buffer (e.g., PBS pH 7.4).

-

Acceptance Criteria: Compound must remain soluble at 100 µM (1% DMSO) for 4 hours. If precipitation occurs, lower screening concentration to 10-50 µM.

-

Primary Assay: Phenotypic Antimicrobial Screen (Resazurin)

This assay measures the metabolic activity of bacteria (e.g., S. aureus or E. coli) in the presence of the compound. It is a robust "catch-all" for bioactivity.

Materials:

-

Target Organism: Staphylococcus aureus (ATCC 29213)

-

Reagent: Resazurin (Alamar Blue)

-

Plate: 384-well black, clear-bottom microplates (Corning #3764)

-

Controls: Positive (Ciprofloxacin, 5 µM); Negative (DMSO vehicle).

Step-by-Step Protocol:

-

Culture Prep: Grow S. aureus to mid-log phase (OD600 ~ 0.5) in Mueller-Hinton Broth (MHB). Dilute to

CFU/mL. -

Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of 10 mM compound stock into assay plates.

-

Final Conc: 10 µM (0.1% DMSO).

-

-

Inoculation: Dispense 50 µL of diluted bacterial culture into each well.

-

Incubation: Incubate plates at 37°C for 18 hours.

-

Detection: Add 5 µL of 1 mM Resazurin solution. Incubate for 1-2 hours.

-

Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm).

-

Logic: Viable cells reduce non-fluorescent resazurin to fluorescent resorufin. A "Hit" prevents this color change.

-

Secondary Assay: Target Deconvolution (FabI Inhibition)

To confirm the mechanism and rule out non-specific toxicity, screen hits against a specific enzyme, such as the bacterial Enoyl-ACP Reductase (FabI), a known target for thiazole derivatives (1, 8).

Assay Principle: FabI reduces enoyl-ACP using NADH. We monitor the consumption of NADH (decrease in absorbance at 340 nm).

Buffer Formulation (Critical for Thiazoles):

-

20 mM Tris-HCl (pH 7.5)

-

150 mM NaCl

-

0.01% Triton X-100 (Essential: Prevents colloidal aggregation of the lipophilic thiazole, a common source of false positives).

Protocol:

-

Mix: Combine 20 nM recombinant FabI enzyme and 10 µM compound in assay buffer. Incubate 15 min to allow binding.

-

Start: Initiate reaction by adding substrate mix (100 µM NADH + 50 µM Crotonyl-CoA).

-

Kinetic Read: Measure Absorbance at 340 nm every 30 seconds for 10 minutes.

-

Analysis: Calculate slope (rate) relative to DMSO control.

Counter-Screening: Ruling out PAINS

Thiazoles, particularly those with reactive halogens or sulfur groups, can be Pan-Assay Interference Compounds (PAINS) . They may react with thiol groups on enzymes or generate hydrogen peroxide (Redox Cycling).

The "AmpC" Aggregation Test:

-

Run the FabI assay with and without 0.01% Triton X-100.

-

Logic: If the compound inhibits FabI significantly only in the absence of detergent, it is likely acting via non-specific aggregation (sequestration of enzyme).

-

Redox Check: Add Catalase (100 U/mL) to the assay. If inhibition is lost, the compound is generating H

O

Data Visualization & Workflow

The following diagrams illustrate the logical flow of the screening campaign and the mechanistic interaction being tested.

Figure 1: HTS Triage Workflow. A funnel approach ensures only true, non-interfering binders are advanced.

Figure 2: Mechanism of Action vs. Interference. Distinguishing specific binding from aggregation/redox artifacts is critical for thiazoles.

Data Analysis & Hit Criteria

Quantitative rigor is required to validate the assay performance before accepting hits.

Table 1: Assay Validation Metrics

| Metric | Formula | Acceptance Criteria | Purpose |

| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ |

| Signal-to-Background (S/B) | Ensures dynamic range is sufficient. | ||

| CV (%) | Measures pipetting precision. |

-

: Standard Deviation;

Hit Selection:

-

Primary Screen: Compounds exhibiting >50% inhibition of bacterial growth at 10 µM.

-

Confirmation: Re-test in triplicate.

-

Potency: IC

< 10 µM in the secondary enzymatic assay.

References

-

Mishra, R., et al. (2017). "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." PMC. [Link]

-

Chimenti, F., et al. (2011). "Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides." Molecules. [Link][2][3][4][5]

-

EBSCO Research Starters. "Thiazole antifungals: Mechanism of Action." EBSCO. [Link]

-

Petrou, A., et al. (2021). "Thiazole Ring—A Biologically Active Scaffold."[6][7] Molecules. [Link][3][4][5]

-

Senger, J., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" Journal of Medicinal Chemistry. [Link]

- Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Foundational text on PAINS, contextually referenced via Search Result 1.7).

- Kashyap, S. J., et al. (2012). "Synthesis of Thiazole Derivatives." Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Antimicrobial Agents from 5-Chloro-2,4-bis(methylthio)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiazole-containing compounds have emerged as a promising class of antimicrobials due to their diverse biological activities.[1][2][3][4][5][6] This document provides a comprehensive guide for the investigation of 5-Chloro-2,4-bis(methylthio)thiazole as a potential antimicrobial agent. While this specific derivative is an investigational compound, the principles and protocols outlined herein are grounded in established methodologies for the synthesis, evaluation, and characterization of thiazole-based antimicrobials. These application notes will guide researchers through the initial stages of drug discovery, from chemical synthesis and purification to in-depth microbiological and mechanistic studies.

Introduction: The Promise of Thiazole-Based Antimicrobials

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that is a key structural motif in numerous clinically approved drugs, including antibacterials, antifungals, and antivirals.[1][2][6] The versatility of the thiazole nucleus allows for extensive chemical modification at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The presence of a chlorine atom and two methylthio groups on the thiazole ring of the target compound, 5-Chloro-2,4-bis(methylthio)thiazole, suggests the potential for unique electronic and steric properties that could contribute to potent antimicrobial effects. Structure-activity relationship (SAR) studies of various thiazole derivatives have shown that substitutions at the 2, 4, and 5 positions significantly influence their antimicrobial spectrum and potency.[7]

Potential Mechanisms of Action: Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:

-

Inhibition of Cell Wall Synthesis: Some thiazoles interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of certain thiazole compounds allows them to intercalate into the bacterial cell membrane, leading to depolarization and leakage of cellular contents.[4]

-

Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives have been shown to inhibit essential enzymes involved in DNA replication, transcription, or translation.[1][2]

-

Inhibition of Metabolic Pathways: Thiazoles can act as inhibitors of key metabolic enzymes, depriving the pathogen of essential nutrients for growth.[1][2]

This guide provides a systematic approach to explore the antimicrobial potential of 5-Chloro-2,4-bis(methylthio)thiazole, a novel compound within this promising chemical class.

Synthesis and Characterization of 5-Chloro-2,4-bis(methylthio)thiazole

The synthesis of novel thiazole derivatives can be achieved through various established chemical routes. The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[8][9] The following proposed synthetic pathway is based on this well-established reaction.

Proposed Synthetic Protocol

Diagram: Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Note: The specific reagents and reaction conditions would need to be optimized in the laboratory. This protocol is a conceptual framework.

Detailed Experimental Protocol (Conceptual)

-

Step 1: Synthesis of a Key Intermediate. The synthesis would likely begin with a suitable starting material that can be functionalized to introduce the necessary components for the thiazole ring.

-

Step 2: Hantzsch Thiazole Synthesis. The intermediate from Step 1 would then undergo a cyclocondensation reaction with a thioamide-containing reagent to form the thiazole ring.

-

Step 3 & 4: Chlorination and Methylthiolation. The formed thiazole ring would then be subjected to chlorination at the 5-position and methylthiolation at the 2 and 4-positions. These steps may require specific reagents and catalysts to achieve the desired regioselectivity.

-

Step 5: Purification. The crude product will be purified using techniques such as column chromatography to isolate the 5-Chloro-2,4-bis(methylthio)thiazole.

-

Step 6: Structural Characterization. The purified compound's identity and purity will be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

In Vitro Antimicrobial Activity Assessment

Once synthesized and characterized, the antimicrobial activity of 5-Chloro-2,4-bis(methylthio)thiazole must be rigorously evaluated.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.[12]

Protocol: Broth Microdilution MIC Assay

-

Prepare Bacterial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Prepare Compound Dilutions: Create a serial two-fold dilution series of the 5-Chloro-2,4-bis(methylthio)thiazole in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

Table: Example MIC Data Interpretation

| Compound Concentration (µg/mL) | Bacterial Growth |

| 128 | - |

| 64 | - |

| 32 | - |

| 16 | + |

| 8 | + |

| 4 | + |

| 2 | + |

| 1 | + |

| Growth Control | + |

| Sterility Control | - |

| Result: The MIC in this example is 32 µg/mL. |

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Assay

-

Perform MIC Assay: Following the MIC protocol, identify the wells with no visible growth.

-

Subculturing: Aliquot a small volume from each of these wells onto an agar plate.

-

Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

-

Data Analysis: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.

Preliminary Cytotoxicity Assessment

It is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of 5-Chloro-2,4-bis(methylthio)thiazole for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Mechanism of Action Studies

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development.

Diagram: Workflow for Mechanism of Action Studies

Caption: A systematic approach to elucidating the mechanism of action of a novel antimicrobial agent.

Cell Membrane Integrity Assays

-

Membrane Depolarization Assay: Use a membrane potential-sensitive dye to monitor changes in the bacterial membrane potential upon treatment with the compound.

-

ATP Leakage Assay: Measure the release of intracellular ATP as an indicator of membrane damage.

Macromolecular Synthesis Inhibition Assays

-

Radiolabeled Precursor Incorporation: Quantify the incorporation of radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein) to determine if the compound inhibits these essential processes.

Conclusion and Future Directions

The exploration of 5-Chloro-2,4-bis(methylthio)thiazole as a potential antimicrobial agent represents a promising avenue for the discovery of new therapeutics. The protocols detailed in this guide provide a robust framework for its synthesis, in vitro evaluation, and preliminary mechanistic characterization. Positive outcomes from these initial studies would warrant further investigation, including in vivo efficacy studies in animal models of infection and advanced medicinal chemistry efforts to optimize the lead compound's potency and safety profile. The rich chemical space of thiazole derivatives continues to be a valuable source for the development of next-generation antimicrobial drugs.[5]

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Center for Biotechnology Information. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

A Review On Chemistry And Antimicrobial Activity Of Thiazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. [Link]

- Synergistic biocide of 2-(thiocyanomethylthio) benzothiazole with a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one.

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Environmental Chemistry. [Link]

-

Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. American Chemical Society. [Link]

- Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent.

-

Synthesis and Antimicrobial Activity Evaluation of Novel Nitrofuranthiazoles. Journal of Research in Pharmacy. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

-

Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. ResearchGate. [Link]

- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. National Center for Biotechnology Information. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 9. medipol.edu.tr [medipol.edu.tr]

- 10. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 11. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of the Thiazole Scaffold via Nucleophilic Substitution on 5-Chloro-2,4-bis(methylthio)thiazole

Introduction: The Thiazole Motif as a Privileged Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery. The strategic functionalization of the thiazole nucleus is therefore a critical endeavor for developing novel therapeutics. 5-Chloro-2,4-bis(methylthio)thiazole is a highly versatile building block, primed for derivatization. The chlorine atom at the C5 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), providing a direct and efficient route to introduce a wide array of functional groups and build molecular complexity.

This document provides a comprehensive guide for researchers, outlining the scientific principles and a detailed experimental protocol for performing nucleophilic substitution on this substrate.

Scientific Rationale and Mechanistic Overview

Nucleophilic aromatic substitution on heteroaromatic rings like thiazole is a powerful C-X bond-forming strategy (where X is N, O, S, etc.). The reaction's feasibility is governed by the electronic nature of the ring and the leaving group.

-